molecular formula C9H6F3N3 B13049010 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile

1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile

Cat. No.: B13049010
M. Wt: 213.16 g/mol
InChI Key: JGWMXJVWSMQMCE-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a cyclopropane ring bearing a carbonitrile group.

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The pyrimidine ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)pyrimidin-2-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6F3N3

Molecular Weight

213.16 g/mol

IUPAC Name

1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)6-1-4-14-7(15-6)8(5-13)2-3-8/h1,4H,2-3H2

InChI Key

JGWMXJVWSMQMCE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

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